molecular formula C13H10ClNO5 B8133041 Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate

Cat. No.: B8133041
M. Wt: 295.67 g/mol
InChI Key: WTTHDMQOLJHZPO-UHFFFAOYSA-N
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Description

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core substituted with chlorine, hydroxyl, and ester groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloroquinoline-2,4-dicarboxylic acid.

    Esterification: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Purification: The product is purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-oxoquinoline-2,4-dicarboxylate.

    Reduction: Formation of dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarbinol.

    Substitution: Formation of 6-amino-3-hydroxyquinoline-2,4-dicarboxylate derivatives.

Scientific Research Applications

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-hydroxyquinoline-2-carboxylic acid: Shares a similar quinoline core but lacks the ester groups.

    Dimethyl 3-hydroxyquinoline-2,4-dicarboxylate: Similar structure but without the chlorine substitution.

Uniqueness

Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate is unique due to the combination of chlorine, hydroxyl, and ester groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO5/c1-19-12(17)9-7-5-6(14)3-4-8(7)15-10(11(9)16)13(18)20-2/h3-5,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTHDMQOLJHZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC2=C1C=C(C=C2)Cl)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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